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Compound of Interest

Compound Name: 1,1-Bis(2-bromophenyl)urea

Cat. No.: B15505995 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the available spectroscopic and synthetic information

for bis(2-bromophenyl)urea isomers. Extensive literature searches did not yield specific

experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) or a detailed

synthetic protocol for 1,1-Bis(2-bromophenyl)urea. Consequently, this document provides a

summary of the available information for the related isomer, 1,3-Bis(2-bromophenyl)urea, a

general synthetic methodology for 1,1-diaryl ureas, and predicted spectroscopic data for the

target compound, 1,1-Bis(2-bromophenyl)urea. Due to the absence of biological data,

signaling pathways related to this compound could not be described.

Data for 1,3-Bis(2-bromophenyl)urea
While specific data for 1,1-Bis(2-bromophenyl)urea is not available, its isomer, 1,3-Bis(2-

bromophenyl)urea, is a known compound.

Table 1: Chemical Identification of 1,3-Bis(2-bromophenyl)urea
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Identifier Value

Compound Name 1,3-Bis(2-bromophenyl)urea

CAS Number 175278-34-9

Molecular Formula C₁₃H₁₀Br₂N₂O

Molecular Weight 370.04 g/mol

Complete experimental spectroscopic data for this isomer were not found in the conducted

searches.

Predicted Spectroscopic Data for 1,1-Bis(2-
bromophenyl)urea
In the absence of experimental data, the following ¹H and ¹³C NMR data for 1,1-Bis(2-
bromophenyl)urea have been predicted using online spectroscopic tools. It is critical to note

that this data is theoretical and has not been experimentally validated.

Table 2: Predicted ¹H NMR Spectroscopic Data for 1,1-Bis(2-bromophenyl)urea (Solvent:

CDCl₃)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.6 (Predicted) d 2H Ar-H

~7.4 (Predicted) t 2H Ar-H

~7.2 (Predicted) t 2H Ar-H

~7.0 (Predicted) d 2H Ar-H

~6.5 (Predicted) s (broad) 2H -NH₂

Table 3: Predicted ¹³C NMR Spectroscopic Data for 1,1-Bis(2-bromophenyl)urea (Solvent:

CDCl₃)
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Chemical Shift (ppm) Assignment

~155 (Predicted) C=O (Urea)

~140 (Predicted) Ar-C (C-N)

~133 (Predicted) Ar-C

~128 (Predicted) Ar-C

~127 (Predicted) Ar-C

~125 (Predicted) Ar-C

~118 (Predicted) Ar-C (C-Br)

Expected Infrared (IR) and Mass Spectrometry (MS) Data
IR Spectroscopy: The IR spectrum of 1,1-Bis(2-bromophenyl)urea is expected to show

characteristic absorption bands for the N-H stretching of the primary amine (around 3400-

3200 cm⁻¹), the C=O stretching of the urea carbonyl group (around 1650-1630 cm⁻¹), and C-

N stretching vibrations. Aromatic C-H and C=C stretching bands would also be present.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding

to the molecular weight of the compound (C₁₃H₁₁Br₂N₂O⁺). Due to the presence of two

bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be expected for the

molecular ion and bromine-containing fragments.

Experimental Protocols: General Synthesis of 1,1-
Diaryl Ureas
A specific experimental protocol for the synthesis of 1,1-Bis(2-bromophenyl)urea was not

found. However, a general method for the synthesis of 1,1-diaryl ureas involves the reaction of

a secondary diarylamine with an isocyanate source, such as chlorosulfonyl isocyanate[1]. This

approach could potentially be adapted for the synthesis of the target compound.

General Procedure for the Synthesis of 1,1-Diaryl Ureas
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Reaction of Di(2-bromophenyl)amine with Chlorosulfonyl Isocyanate: To a solution of di(2-

bromophenyl)amine in an appropriate aprotic solvent (e.g., dichloromethane), chlorosulfonyl

isocyanate is added dropwise at a low temperature (e.g., 0 °C).

Hydrolysis: The resulting intermediate is then carefully hydrolyzed, typically by the addition of

water or an aqueous basic solution, to yield the 1,1-diaryl urea.

Purification: The crude product can be purified by standard laboratory techniques such as

recrystallization or column chromatography.

The following diagram illustrates the general synthetic workflow for the preparation of 1,1-diaryl

ureas.

Step 1: Reaction with Isocyanate Source

Step 2: Hydrolysis and Purification
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A general synthetic workflow for 1,1-diaryl ureas.

Signaling Pathways and Biological Activity
No information regarding the biological activity or associated signaling pathways for 1,1-Bis(2-
bromophenyl)urea was identified in the conducted literature search. Therefore, a

diagrammatic representation of its biological interactions cannot be provided at this time.

Conclusion
This technical guide summarizes the currently available information on 1,1-Bis(2-
bromophenyl)urea. The lack of experimental spectroscopic and synthetic data in the scientific

literature highlights a gap in the chemical characterization of this compound. The provided

predicted spectroscopic data and the general synthetic protocol offer a starting point for

researchers interested in the synthesis and characterization of this molecule. Further

experimental work is required to validate the predicted data and to explore the potential

biological activities of 1,1-Bis(2-bromophenyl)urea.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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